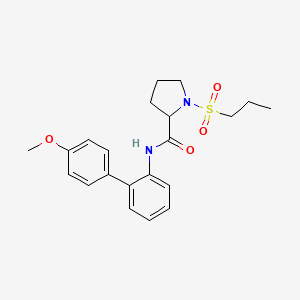![molecular formula C23H29NO3 B5970398 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5970398.png)
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as norfenfluramine, and it belongs to the class of isoquinoline alkaloids. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is complex and involves several pathways. It has been found to act as a serotonin receptor agonist, which leads to increased serotonin release and subsequent activation of downstream signaling pathways. It also inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. Additionally, it has been found to increase dopamine release, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been found to exhibit several biochemical and physiological effects. It has been shown to increase serotonin release and inhibit norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. It has also been found to increase dopamine release, which may contribute to its potential as a treatment for addiction. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biological activities. It is also relatively easy to synthesize, making it readily available for use in research studies. However, there are also some limitations to its use. It has been found to exhibit some toxicity in animal studies, which may limit its use in certain types of experiments. Additionally, its complex mechanism of action may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol. One potential area of research is in the development of new treatments for addiction and other psychiatric disorders. The compound's ability to increase dopamine release and inhibit norepinephrine reuptake make it a promising candidate for these applications. Additionally, further studies may be needed to fully understand the compound's mechanism of action and its potential for use in other areas of research, such as neurodegenerative diseases or cancer.
Métodos De Síntesis
The synthesis of 1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol is a complex process that involves several steps. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a phenylboronic acid derivative and a 3,4-dimethoxyphenethylamine derivative. This reaction yields the desired compound in good yield and high purity.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)-3-methoxyphenyl]octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential applications in scientific research. It has been found to exhibit several biological activities, including serotonin receptor agonism, dopamine release, and inhibition of norepinephrine reuptake. These activities make it a promising candidate for various research studies, including studies on addiction, depression, and anxiety.
Propiedades
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-21-15-18(10-11-20(21)27-16-17-7-3-2-4-8-17)22-19-9-5-6-12-23(19,25)13-14-24-22/h2-4,7-8,10-11,15,19,22,24-25H,5-6,9,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQFWUAQTULTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3CCCCC3(CCN2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B5970358.png)
![1-[5-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5970369.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B5970373.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5970381.png)
![4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5970391.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5970403.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5970414.png)
![6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5970421.png)
![methyl 4-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5970426.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)